molecular formula C9H6ClF3O2 B1405219 3-(Trifluoromethoxy)benzeneacetyl chloride CAS No. 929612-79-3

3-(Trifluoromethoxy)benzeneacetyl chloride

Cat. No.: B1405219
CAS No.: 929612-79-3
M. Wt: 238.59 g/mol
InChI Key: AKUDZIUZBOHUFI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzeneacetyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to an acetyl chloride group. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)benzeneacetyl chloride typically involves the introduction of a trifluoromethoxy group to a benzene ring followed by acetylation. One common method includes the reaction of 3-(Trifluoromethoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzeneacetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethoxy)benzeneacetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the electrophilicity of the acetyl chloride group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzeneacetyl chloride
  • 4-(Trifluoromethoxy)benzeneacetyl chloride
  • 3-(Trifluoromethoxy)benzoyl chloride

Uniqueness

3-(Trifluoromethoxy)benzeneacetyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUDZIUZBOHUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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